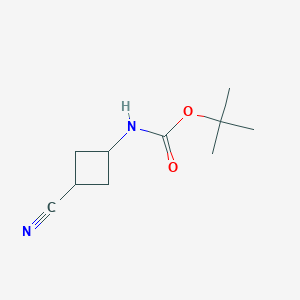
(3-(2H-1,2,3-triazol-2-yl)pyrrolidin-1-yl)(quinoxalin-2-yl)methanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(3-(2H-1,2,3-triazol-2-yl)pyrrolidin-1-yl)(quinoxalin-2-yl)methanone is a chemical compound that has gained significant attention in scientific research. It is a synthetic molecule that is used for various applications, including drug discovery, chemical biology, and medicinal chemistry.
Wissenschaftliche Forschungsanwendungen
Antimicrobial Activity
1,2,3-triazoles exhibit notable antimicrobial properties, making them valuable candidates for drug development. Researchers have synthesized a series of 1,2,3-triazole hybrids containing amine-ester functionality. These compounds were tested against various microbial strains, including Staphylococcus aureus, Bacillus subtilis, Escherichia coli, Salmonella enterica, Candida albicans, and Rhizopus oryzae. Notably, compound 7o demonstrated substantial potency, with a minimal inhibitory concentration (MIC) of 0.0558 μmol/mL .
Antiproliferative Agents
In drug discovery, 1,2,3-triazoles have found applications as antiproliferative agents. For instance, 3-(4-(4-phenoxyphenyl)-1H-1,2,3-triazol-1-yl)benzo[d]isoxazole exhibited potent antiproliferative activity against MV4-11 cells, with an IC50 of 2 μM. The “click chemistry” approach was used to synthesize this compound .
Immuno-Oncology Research
Compounds based on the 4-amino-1,2,3-triazole core have been investigated as inhibitors of indoleamine 2,3-dioxygenase (IDO1), an important target in immuno-oncology research .
Materials Science and Polymer Chemistry
Researchers investigate the incorporation of 1,2,3-triazoles into polymers and materials. Their electronic properties, stability, and compatibility with other materials make them intriguing components for advanced materials.
Eigenschaften
IUPAC Name |
quinoxalin-2-yl-[3-(triazol-2-yl)pyrrolidin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N6O/c22-15(14-9-16-12-3-1-2-4-13(12)19-14)20-8-5-11(10-20)21-17-6-7-18-21/h1-4,6-7,9,11H,5,8,10H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WYFQWOLHHBIYCL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1N2N=CC=N2)C(=O)C3=NC4=CC=CC=C4N=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N6O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(3-(2H-1,2,3-triazol-2-yl)pyrrolidin-1-yl)(quinoxalin-2-yl)methanone | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[3-(2-ethoxyethyl)-6-sulfamoyl-1,3-benzothiazol-2-ylidene]-2,6-difluorobenzamide](/img/structure/B2699832.png)
![3-(3,5-dimethyl-1H-pyrazol-4-yl)-1-{3-[(2,6-dimethylpyrimidin-4-yl)oxy]pyrrolidin-1-yl}propan-1-one](/img/structure/B2699834.png)



![N-(4-methoxybenzyl)-4-oxo-8-phenyl-4,6,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazine-3-carboxamide](/img/structure/B2699841.png)

![Ethyl 1-((4-ethoxyphenyl)(6-hydroxy-2-methylthiazolo[3,2-b][1,2,4]triazol-5-yl)methyl)piperidine-4-carboxylate](/img/structure/B2699845.png)
![2-Chloro-N-[[5-(3,5-dimethyl-1,2-oxazol-4-yl)furan-2-yl]methyl]-6-fluorobenzamide](/img/structure/B2699848.png)
![2-[3-(Pyridin-4-yloxymethyl)piperidin-1-yl]-1,3-benzothiazole](/img/structure/B2699849.png)
![N-(2-(3-chlorophenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-3-methoxybenzamide](/img/structure/B2699850.png)

![N-(benzo[d]thiazol-2-yl)-2-((5-((2-phenoxyacetamido)methyl)-4-phenyl-4H-1,2,4-triazol-3-yl)thio)acetamide](/img/structure/B2699853.png)
![2-[2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl]-8,9-dimethoxy-5-[(3-methoxybenzyl)thio][1,2,4]triazolo[1,5-c]quinazoline](/img/structure/B2699854.png)